4-(2-Nitrophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-5-7(6-11-10)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYWCDWFIPAOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Control and Asymmetric Synthesis of 4 2 Nitrophenyl Pyrrolidin 2 One
Diastereoselective Synthesis of Pyrrolidinone Frameworks
The construction of the pyrrolidinone core with specific relative stereochemistry between substituents is a foundational challenge. Diastereoselective synthesis aims to favor the formation of one diastereomer over all other possibilities. A powerful strategy for achieving this is the nitro-Mannich/lactamization cascade reaction. This one-pot process has been successfully employed for the direct synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones with high levels of diastereoselectivity. nih.gov
In a similar vein, a highly diastereoselective one-pot reaction has been developed that generates three contiguous stereocenters. ucl.ac.uk This method involves the conjugate addition of a diorganozinc species to a nitroacrylate, followed by an in situ nitro-Mannich reaction and subsequent spontaneous lactamization to yield the pyrrolidinone structure. ucl.ac.uk The scope of this reaction is broad, accommodating various substituents on the imine partner and consistently producing the desired five-membered ring as a single diastereoisomer in yields ranging from 48-84%. ucl.ac.uk For instance, the reaction to form 4-nitro-5-(2-tolyl)-pyrrolidin-2-one was achieved with a 46% yield. ucl.ac.uk
Another versatile approach to diastereomerically enriched pyrrolidines is the 1,3-dipolar cycloaddition. This method has been utilized to synthesize dispiro[oxindole-cyclohexanone]pyrrolidines, where the relative stereochemistry is controlled during the cycloaddition step. mdpi.com While not directly applied to 4-(2-nitrophenyl)pyrrolidin-2-one, the principles of controlling the approach of the dipole and dipolarophile to favor a specific diastereomeric outcome are broadly applicable.
A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, has also been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities.
The following table summarizes the diastereoselective synthesis of some pyrrolidinone derivatives, illustrating the high levels of control achievable.
| Product | Method | Yield | Diastereomeric Ratio (d.r.) | Reference |
| 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones | Nitro-Mannich/lactamization cascade | High | High | nih.gov |
| Substituted Pyrrolidinones | Conjugate addition/nitro-Mannich/lactamization | 48-84% | Single diastereoisomer | ucl.ac.uk |
| 4-nitro-5-(2-tolyl)-pyrrolidin-2-one | Conjugate addition/nitro-Mannich/lactamization | 46% | Not specified | ucl.ac.uk |
| Dispiro[oxindole-cyclohexanone]pyrrolidines | 1,3-Dipolar cycloaddition | Not specified | High | mdpi.com |
| Substituted Pyrrolidines | Nitro-Mannich/hydroamination cascade | High | Good to Excellent |
Enantioselective Approaches for Chiral Induction
Moving beyond relative stereochemistry, enantioselective synthesis seeks to produce a single enantiomer. This is often achieved through the use of chiral catalysts or auxiliaries that create a chiral environment for the reaction to occur.
An asymmetric variant of the nitro-Mannich reaction for the synthesis of pyrrolidinones has been explored. The use of Feringa's phosphoramidite (B1245037) ligand in conjunction with a metal catalyst enabled the formation of the pyrrolidinone product with a moderate enantiomeric excess (e.e.) of 52%. ucl.ac.uk This demonstrates the potential for inducing chirality during the key bond-forming steps.
Another powerful strategy involves the use of optically active starting materials. For example, the synthesis of chiral pyrrolidones has been achieved starting from optically active donor-acceptor (DA) cyclopropanes. nih.gov In one instance, dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate was converted to the corresponding (R)-γ-lactam with a complete inversion of the absolute configuration at the chiral center. nih.gov This approach effectively transfers the chirality from the starting material to the final product.
The development of chiral building blocks is also central to enantioselective synthesis. Commercially available chiral molecules can serve as precursors, embedding the desired stereochemistry from the outset.
Control of Multiple Stereocenters in Complex Reaction Sequences
The synthesis of molecules with multiple stereocenters, such as elaborately substituted this compound derivatives, requires careful planning and execution of reaction sequences. The nitro-Mannich/lactamization cascade is a prime example of a reaction that can establish multiple stereocenters in a single, highly controlled step. nih.govucl.ac.uk The inherent stereochemical preferences of the transition states in such cascade reactions are key to achieving a single, desired stereoisomer.
The intramolecular Hosomi-Sakurai reaction is another powerful tool for installing multiple stereocenters with high yield and diastereoselectivity. ucl.ac.uk This type of reaction, which involves the intramolecular attack of a nucleophile on a tethered electrophile, can create complex cyclic systems with well-defined stereochemistry. The stereochemical outcome is often dictated by the conformational constraints of the cyclic transition state.
Chiral Building Blocks and Auxiliaries in Pyrrolidinone Construction
The use of chiral building blocks and auxiliaries represents a cornerstone of asymmetric synthesis. These molecules, which are themselves enantiomerically pure, can direct the stereochemical course of a reaction.
A variety of chiral building blocks are commercially available and can be incorporated into the synthesis of this compound. For instance, (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chiral precursor that already contains the pyrrolidine (B122466) ring with a defined stereocenter. bldpharm.comfluorochem.co.uk The synthesis can then be designed to build upon this existing chirality. Other examples of chiral building blocks that could be adapted for this purpose include L-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol and various chiral piperidine (B6355638) derivatives. tcichemicals.comaksci.com
Chiral auxiliaries are temporary additions to a molecule that control the stereochemistry of a reaction and are subsequently removed. Myers' pseudoephedrine auxiliary, for example, has been utilized in the enantioselective synthesis of an intermediate iodide, which then served as a precursor for the construction of a complex framework containing multiple stereocenters. ucl.ac.uk Evans oxazolidinones are another well-known class of chiral auxiliaries that are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in a synthesis of the target molecule. researchgate.net
The strategic application of these chiral molecules, whether as integral parts of the final structure or as transient directing groups, is fundamental to achieving the synthesis of a single, desired enantiomer of this compound.
The following table lists some of the chiral building blocks and auxiliaries mentioned in this article.
| Compound Name | Type | Potential Application | Reference |
| (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride | Chiral Building Block | Precursor with defined stereocenter | bldpharm.comfluorochem.co.uk |
| L-(-)-threo-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Chiral Building Block | Source of chirality | tcichemicals.com |
| Myers' pseudoephedrine | Chiral Auxiliary | Enantioselective synthesis of intermediates | ucl.ac.uk |
| Evans oxazolidinones | Chiral Auxiliary | Stereocontrolled alkylation and aldol reactions | researchgate.net |
| Feringa's phosphoramidite ligand | Chiral Ligand | Asymmetric catalysis | ucl.ac.uk |
| (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Chiral Building Block | Chiral starting material for pyrrolidinone synthesis | nih.gov |
Reactivity and Mechanistic Investigations of 4 2 Nitrophenyl Pyrrolidin 2 One
Reactivity Profile of the Pyrrolidinone Lactam Ring
The pyrrolidinone ring, a five-membered lactam, is a key structural feature in numerous biologically active compounds. Its reactivity is characterized by the amide functionality within the cyclic structure. The carbonyl group imparts electrophilic character to the adjacent carbon atom, making it susceptible to nucleophilic attack. The nitrogen atom, while part of an amide, can still exhibit nucleophilic properties, particularly in reactions that involve deprotonation.
The lactam ring can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding γ-amino acid. Additionally, the N-H bond can be substituted, and the carbonyl group can participate in reduction and condensation reactions. The presence of the 4-(2-nitrophenyl) substituent can influence the reactivity of the lactam ring through electronic and steric effects. For instance, the electron-withdrawing nature of the nitrophenyl group can enhance the electrophilicity of the lactam carbonyl.
Research has shown that pyrrolidin-2-one derivatives can be synthesized from donor-acceptor cyclopropanes and amines, where the cyclopropane (B1198618) acts as a 1,4-C,C-dielectrophile. mdpi.com This highlights the utility of building blocks that can lead to the formation of the pyrrolidinone core. Furthermore, the lactam structure is often a target for modification in the synthesis of more complex heterocyclic systems, such as pyrrolo[3,4-c]quinolines. researchgate.net
Chemical Transformations Involving the 2-Nitrophenyl Moiety
The 2-nitrophenyl group attached to the pyrrolidinone ring offers a versatile handle for a variety of chemical transformations, primarily centered around the nitro group and the aromatic ring itself.
Reduction Reactions of the Nitro Group
The nitro group is readily reduced to an amino group under various conditions, a transformation that is fundamental in synthetic organic chemistry. This reduction is a key step in the synthesis of various derivatives and more complex heterocyclic structures. Common reducing agents include catalytic hydrogenation (e.g., using Pd/C and H2), metals in acidic media (e.g., Sn or Fe in HCl), and other chemical reductants. acs.org
The resulting amino group can then be further functionalized. For instance, it can undergo diazotization followed by substitution, or it can participate in cyclization reactions. The reduction of the nitro group in a related series of N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acids, followed by acid-catalyzed intramolecular lactam formation, has been used to synthesize pyrrolo[3,4-c]quinoline ring systems. researchgate.net This demonstrates a common strategy where the reduced nitro group is utilized to build fused ring systems.
Table 1: Selected Reagents for Nitro Group Reduction
| Reagent System | Conditions | Typical Application |
| Pd/C, H₂ | Ethanol (B145695), Room Temperature | Mild and efficient reduction to the corresponding amine. acs.org |
| In powder, AcOH | Acetic Acid, ~20 °C | Mild reduction of the nitro group. acs.org |
| SnCl₂, HCl | Concentrated HCl | Classical method for nitro group reduction. |
| Fe, NH₄Cl | Ethanol/Water, Reflux | Alternative to tin-based reductions. |
Electrophilic and Nucleophilic Reactivity of the Aryl Ring
The 2-nitrophenyl group is an electron-deficient aromatic ring due to the strong electron-withdrawing effect of the nitro group. This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution (EAS) reactions. When EAS does occur, the substitution is directed to the meta-position relative to the nitro group. The activating effect of the nitro group does, however, make the aromatic ring susceptible to nucleophilic aromatic substitution (NAS). In NAS reactions, a nucleophile attacks the aromatic ring, typically at the positions ortho or para to the nitro group, leading to the displacement of a suitable leaving group.
The nucleophilicity of various arenes and heteroarenes has been classified, with electron-releasing groups enhancing nucleophilicity and electron-withdrawing groups diminishing it. acs.org The 2-nitrophenyl moiety, with its deactivating nitro group, would be considered a poor nucleophile in EAS reactions. acs.org Conversely, this electron deficiency is precisely what facilitates NAS reactions, where the aromatic ring acts as an electrophile. researchgate.net The reaction of 1-fluoro-2-nitrobenzene (B31998) with hydrazides to form N'-(2-nitrophenyl)hydrazides is an example of a nucleophilic aromatic substitution. acs.org
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving 4-(2-nitrophenyl)pyrrolidin-2-one is crucial for controlling reaction outcomes and designing new synthetic strategies. Both computational and experimental methods are employed to probe these mechanisms.
Computational Mechanistic Studies (e.g., DFT investigations of reaction pathways, transition states)
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at the molecular level. mdpi.comarxiv.orgnih.gov DFT calculations can be used to model reaction pathways, locate transition states, and determine activation energies, providing insights into the chemo-, regio-, and stereoselectivity of reactions. researchgate.net
For example, a DFT study on the (3 + 2) cycloaddition reaction of diarylnitrones with 1-(4-nitrophenyl)-5H-pyrrolin-2-one revealed that the reaction proceeds through a chemoselective addition across the C=C olefinic bond. researchgate.net Such studies can elucidate the electronic and steric factors that govern the observed selectivity. researchgate.net DFT calculations have also been used to understand the enantioselectivity of C-O cross-coupling reactions involving radical intermediates, by modeling the energies of competing transition states. researchgate.net Furthermore, combining DFT with other analytical techniques like collision cross-section calculations can help in the analysis of gas-phase behavior of small molecules and their protonation site isomers. rsc.org
Table 2: Applications of DFT in Mechanistic Studies
| Area of Investigation | Information Obtained | Reference Example |
| Reaction Selectivity | Chemo-, regio-, and stereoselectivity, transition state analysis. | (3 + 2) cycloaddition of nitrones to a nitrophenyl-pyrrolinone. researchgate.net |
| Enantioselectivity | Energy differences between enantiomeric transition states. | Copper-catalyzed asymmetric C-O cross-coupling. researchgate.net |
| Gas-Phase Behavior | Correlation of experimental and calculated collision cross-sections. | Analysis of protonation site isomers. rsc.org |
| Reaction Pathways | Identification of intermediates and transition states. | Dehydration of 2-propanol over a zeolite catalyst. arxiv.org |
Experimental Probing of Reaction Intermediates (e.g., radical species)
The detection and characterization of short-lived reaction intermediates, such as radicals, are essential for confirming proposed reaction mechanisms. While direct observation can be challenging, various experimental techniques have been developed for this purpose. nih.gov
One approach involves the use of radical traps. These are molecules that react with short-lived radicals to form stable products that can be detected and characterized, often by mass spectrometry. nih.gov For instance, terminal alkenes with a nitroxide leaving group can serve as effective radical traps, proceeding via a homolytic substitution (SH2') reaction. nih.gov
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is another powerful technique for studying radical pair intermediates. The observation of enhanced absorption or emission signals in the NMR spectrum of reaction products can provide evidence for the involvement of radical pairs and can even give information about their spin multiplicity. mdpi.com This method has been used to study hydrogen atom transfer reactions occurring during the thermolysis of alkoxyamines, which involves the formation of radical pairs. mdpi.com The study of concerted electron-proton transfer (CEPT) reactions, which can involve radical intermediates, has also been a subject of experimental investigation to clarify reaction mechanisms. diva-portal.org
Derivatization and Functional Group Interconversions for Synthetic Diversification
The synthetic utility of this compound is significantly enhanced by the strategic manipulation of its inherent functional groups—the nitro moiety and the lactam ring. These sites offer opportunities for a variety of chemical transformations, enabling the generation of a diverse library of derivatives with unique structural features. Key investigative paths include the reduction of the nitro group to form a reactive aniline (B41778) derivative and the alkylation of the lactam nitrogen to introduce various substituents.
Reduction of the Nitro Group
A pivotal functional group interconversion for this compound is the reduction of the aromatic nitro group. This transformation is crucial as it yields the corresponding 4-(2-aminophenyl)pyrrolidin-2-one (B6245630), which serves as a versatile intermediate for further synthetic elaboration. The resulting primary aromatic amine is a nucleophilic handle that can participate in a wide array of subsequent reactions, including cyclizations and couplings.
Detailed research into the synthesis of complex natural products has demonstrated the effective reduction of a 2-nitrophenyl group within a similar molecular framework. A standard and highly efficient method for this conversion is catalytic hydrogenation. For instance, in a multi-step synthesis of (+)-coerulescine, a 2-nitrophenyl-substituted intermediate was successfully reduced to the corresponding amine using palladium on carbon (Pd/C) as a catalyst under an atmosphere of hydrogen (H₂) frontiersin.org. This reaction proceeds cleanly and is a well-established, high-yielding method for nitro group reduction, making it a primary choice for derivatizing the title compound frontiersin.org. The general applicability of catalytic hydrogenation for reducing nitroarenes is widely recognized in organic synthesis researchcommons.orgnih.govpandawainstitute.com.
The amine generated from this reduction is a key building block for creating more complex heterocyclic systems. The proximity of the new amino group to the pyrrolidinone core allows for intramolecular reactions to forge new rings.
Intramolecular Cyclization
Following the reduction of the nitro group, the resulting 4-(2-aminophenyl)pyrrolidin-2-one can undergo intramolecular cyclization reactions to construct novel polycyclic scaffolds. This strategy is a powerful tool for synthetic diversification. In the enantioselective synthesis of (+)-coerulescine, the amine produced from the hydrogenation of the nitro-substituted precursor was directly cyclized by treatment with silica (B1680970) gel (SiO₂) frontiersin.org. This acid-catalyzed reaction led to the formation of a new five-membered ring, demonstrating how the aminophenyl-pyrrolidinone structure can be readily converted into more rigid and complex molecular architectures frontiersin.org. This type of transformation highlights the potential of this compound as a precursor for creating diverse heterocyclic libraries.
N-Alkylation of the Pyrrolidinone Lactam
The nitrogen atom of the pyrrolidin-2-one ring is another key site for derivatization. N-alkylation introduces substituents that can modulate the compound's physical, chemical, and biological properties. While direct N-alkylation of this compound is not extensively detailed, studies on related pyrrolidinone and tetramate systems provide established protocols.
For example, N-alkylation of 3-pyrrolin-2-one has been accomplished using a strong base such as n-butyllithium (n-BuLi) at low temperatures to deprotonate the lactam nitrogen, followed by the addition of an alkylating agent arkat-usa.org. Furthermore, during the synthesis of (+)-coerulescine, an intermediate containing a pyrrolidine (B122466) ring underwent successful N-alkylation with methylamine (B109427) after the activation of a hydroxyl group via dimesylation frontiersin.org. These examples confirm that the lactam nitrogen can be effectively functionalized, suggesting that similar strategies could be applied to this compound to diversify its structure.
The table below summarizes the key derivatization reactions investigated for the this compound scaffold and related structures.
| Starting Material Scaffold | Reaction Type | Reagents and Conditions | Product Scaffold | Reference |
| 2-Nitrophenyl derivative | Nitro Group Reduction | Pd/C, H₂ (atmospheric pressure) | 2-Aminophenyl derivative | frontiersin.org |
| 2-Aminophenyl derivative | Intramolecular Cyclization | Silica gel (SiO₂), CH₂Cl₂ | Fused Polycyclic System | frontiersin.org |
| Pyrrolidinone derivative | N-Alkylation | 1. Dimesylation 2. Methylamine | N-Methylpyrrolidine | frontiersin.org |
| 3-Pyrrolin-2-one | N-Alkylation | n-BuLi, Electrophile | N-Alkyl-3-pyrrolin-2-one | arkat-usa.org |
Advanced Spectroscopic and Structural Characterization of 4 2 Nitrophenyl Pyrrolidin 2 One
Spectroscopic Techniques for Conformational Analysis and Structure Elucidation
Spectroscopic methods are indispensable tools for probing the intricate structural details of molecules in both solution and the solid state. For 4-(2-nitrophenyl)pyrrolidin-2-one, a combination of nuclear magnetic resonance, electronic circular dichroism, and vibrational spectroscopy provides a wealth of information regarding its conformation and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Conformational Studies and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for the complete assignment of proton and carbon signals and for deducing the conformational behavior of this compound in solution. semanticscholar.orgsemanticscholar.org
The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidinone ring and the nitrophenyl substituent. The chemical shifts and coupling constants of the pyrrolidinone ring protons are particularly informative for determining the ring's conformation, which can exist in various puckered forms, such as envelope or twist conformations. For instance, the vicinal coupling constants between the protons at C3, C4, and C5 can be used to estimate the dihedral angles and thus the preferred conformation of the five-membered ring. In related N-(tetrahydroquinolinyl) pyrrolidin-2-one molecules, large coupling constants (10.7-11.1 Hz) for axial protons have been used to confirm their configuration. researchgate.net
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon (C2) and the carbons of the nitrophenyl ring are sensitive to the electronic environment and can be influenced by the conformation of the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.calibretexts.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is estimated based on typical values for pyrrolidinone and nitrophenyl derivatives. libretexts.orgmdpi.comsigmaaldrich.com
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyrrolidinone CH₂ (C3) | 2.0 - 2.8 | 35 - 45 |
| Pyrrolidinone CH (C4) | 3.5 - 4.5 | 40 - 50 |
| Pyrrolidinone CH₂ (C5) | 3.0 - 3.8 | 45 - 55 |
| Carbonyl (C2) | - | 170 - 180 |
| Nitrophenyl CH | 7.0 - 8.5 | 120 - 150 |
| Nitrophenyl C-NO₂ | - | 145 - 155 |
| Nitrophenyl C-Pyrrolidinone | - | 130 - 140 |
Electronic Circular Dichroism (ECD) for Absolute Configuration and Conformational Ensemble Analysis of Chiral Analogs
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. aps.org It is a highly sensitive method for determining the absolute configuration of chiral molecules and for studying their conformational equilibria in solution. nih.govaps.org For chiral analogs of this compound, where the stereocenter at C4 would lead to enantiomers, ECD would be an essential tool for their stereochemical assignment.
The ECD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. nih.gov In the case of a chiral this compound analog, the nitrophenyl group and the lactam carbonyl group act as chromophores. The electronic transitions of these groups will give rise to characteristic CD bands.
Theoretical calculations, often using time-dependent density functional theory (TD-DFT), are commonly employed to predict the ECD spectra of different conformers and enantiomers. esisresearch.org By comparing the calculated spectra with the experimental one, the absolute configuration of the chiral center can be reliably determined. acs.org Furthermore, the analysis of the experimental ECD spectrum as a weighted average of the calculated spectra of different conformers can provide insights into the conformational ensemble of the molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. dntb.gov.ua These techniques are valuable for identifying functional groups and gaining insights into the conformational properties of this compound. esisresearch.orgresearchgate.net
The FT-IR and Raman spectra of this compound will exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups. The most prominent bands are expected to be from the C=O stretching of the lactam ring, the N-H stretching of the amide, and the symmetric and asymmetric stretching of the nitro group. esisresearch.orgcomu.edu.tr The positions of these bands can be sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. For instance, the C=O stretching frequency can shift to lower wavenumbers upon involvement in hydrogen bonding.
Computational methods, such as DFT calculations, can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental bands. nasa.govnih.gov By comparing the experimental spectra with the calculated spectra for different possible conformers, it is possible to gain insights into the most stable conformation of the molecule in the solid state or in solution.
Table 2: Characteristic Vibrational Frequencies for this compound Data is based on typical values for related functional groups. esisresearch.orgcomu.edu.tr
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (FT-IR) | Expected Frequency Range (cm⁻¹) (Raman) |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Lactam) | 1660 - 1700 | 1660 - 1700 |
| NO₂ Asymmetric Stretch | 1500 - 1560 | 1500 - 1560 |
| NO₂ Symmetric Stretch | 1335 - 1385 | 1335 - 1385 |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular geometry, preferred conformation in the solid state, and the nature of intermolecular interactions that govern its crystal packing. acs.orgnih.gov
Analysis of Molecular Geometry and Preferred Conformations in the Crystalline State
The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This data is crucial for understanding the steric and electronic effects of the nitrophenyl substituent on the geometry of the pyrrolidinone ring. The conformation of the five-membered lactam ring, whether it adopts an envelope, twist, or another conformation, would be unequivocally determined. nih.gov For instance, in the crystal structure of N,N′-bis(2-nitrophenyl)glutaramide, the two benzene (B151609) rings are twisted at different angles, and the conformations are stabilized by intramolecular hydrogen bonds. researchgate.net
The relative orientation of the nitrophenyl group with respect to the pyrrolidinone ring is another important structural feature that would be elucidated. The dihedral angle between the plane of the aromatic ring and the mean plane of the lactam ring would provide insight into the degree of conformational restriction in the solid state.
Investigation of Intermolecular Interactions and Crystal Packing Effects (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The crystal packing of this compound is likely to be dominated by a network of intermolecular interactions, including hydrogen bonds, and van der Waals forces. nih.gov The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, leading to the formation of supramolecular assemblies. researchgate.netresearchgate.net
Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netcrystalexplorer.net The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. nih.gov
Computational and Theoretical Studies of 4 2 Nitrophenyl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict and analyze the properties of chemical compounds.
Conformational Landscape Analysis and Energy Minima Identification
Molecules can often exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. For cyclic structures like pyrrolidin-2-one and its derivatives, identifying the preferred conformation is crucial for understanding their reactivity and interactions. For related compounds, computational methods have been used to explore the conformational landscape and identify the most stable forms. mdpi.com For instance, in N-nitroso-2r, 6c-diphenylpiperidin-4-one oximes, spectral analysis suggests the predominance of boat conformations. researchgate.net
Electronic Properties Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net
For related nitroaromatic compounds, DFT calculations have been used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netnanobioletters.com A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The distribution of these orbitals can indicate the sites susceptible to electrophilic and nucleophilic attack. For example, in some nitrophenyl compounds, the HOMO is localized on the nitro group and the aromatic ring. The calculated HOMO-LUMO gap for a similar Schiff base was found to be 4.105 eV using the B3LYP method. researchgate.net
| Property | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nanobioletters.comresearchgate.net
In MEP maps, different colors represent different potential values. Typically, red indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). nanobioletters.comresearchgate.netiucr.org Green and yellow represent intermediate potential values. researchgate.net For various organic molecules, MEP analysis has been used to identify the most likely sites for chemical reactions. nanobioletters.comresearchgate.netbohrium.com
Investigation of Charge Transfer Processes
Intramolecular charge transfer (ICT) is a fundamental process in many chemical and biological systems, where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. In molecules containing both electron-donating and electron-accepting groups, such as 4-(2-nitrophenyl)pyrrolidin-2-one, ICT can play a significant role in their photophysical and photochemical properties.
Studies on similar nitrophenyl compounds have provided evidence for ICT processes. For instance, in 4-(2-nitrophenyl)-1,4-dihydropyridines, it was found that the lowest lying singlet state is deactivated by electron transfer from the dihydropyridine (B1217469) moiety to the nitrobenzene (B124822) moiety. nih.gov This charge transfer can lead to the formation of intermediates and subsequent chemical reactions. nih.gov The shape of the frontier molecular orbitals can also provide insights into the charge transfer process, indicating a shift of electron density from one part of the molecule to another. acs.org
Theoretical Prediction of Spectroscopic Parameters (UV-Vis, NMR, Vibrational Spectra)
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its properties.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. nanobioletters.comnih.gov These calculations can predict the absorption wavelengths and oscillator strengths, which correspond to the electronic transitions between molecular orbitals. nih.gov
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.gov Theoretical NMR data can aid in the interpretation of experimental spectra and the assignment of signals to specific atoms in the molecule. nih.govresearchgate.net
Vibrational Spectra (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.gov By comparing the calculated and experimental vibrational spectra, researchers can confirm the functional groups present in the molecule and gain insights into its bonding and structure. nih.gov
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and function of molecules. The NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a computational technique used to identify and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.
In a hypothetical NCI/RDG analysis of this compound, researchers would use quantum chemical calculations to determine the electron density (ρ) and its gradient. The RDG is a dimensionless quantity derived from the electron density and its first derivative. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density can reveal regions of non-covalent interactions.
For this compound, one would expect to observe intramolecular non-covalent interactions between the pyrrolidinone ring and the nitrophenyl substituent. Specifically, interactions could occur between the hydrogen atoms of the pyrrolidinone ring and the oxygen atoms of the nitro group, as well as potential π-stacking interactions involving the phenyl ring. The analysis of related nitrophenyl-containing heterocyclic compounds in the literature frequently reveals such stabilizing intramolecular contacts. iucr.orgsemanticscholar.org These interactions would be visualized as colored isosurfaces, where different colors typically represent the type and strength of the interaction (e.g., blue for strong attractive interactions, green for weaker van der Waals forces, and red for repulsive steric clashes).
Molecular Dynamics Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions over time.
In a typical MD simulation protocol, the molecule would be placed in a solvent box (e.g., water) to mimic physiological conditions. The system would then be subjected to energy minimization, followed by a period of heating and equilibration. Finally, a production run would be performed, during which the trajectory of each atom is recorded. Analysis of this trajectory would provide information on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation effects. Studies on similar small organic molecules have demonstrated the utility of MD simulations in understanding their dynamic behavior and interactions with their environment. dergipark.org.tr
While specific experimental or detailed computational data for this compound is not currently published, the application of these standard and powerful computational techniques would undoubtedly provide a wealth of information regarding its chemical nature.
Synthetic Utility and Applications of 4 2 Nitrophenyl Pyrrolidin 2 One in Organic Synthesis
Role as a Key Building Block for Complex Organic Molecules
A building block in organic synthesis is a readily available molecule that can be incorporated into the structure of a more complex target molecule. While substituted pyrrolidin-2-ones, in general, are considered valuable building blocks, there is no specific information in the reviewed literature that details the use of 4-(2-Nitrophenyl)pyrrolidin-2-one as a key precursor for the synthesis of complex organic molecules. Research in this area tends to focus on related structures, such as N-aryl amino acids or other substituted pyrrolidinones, as synthons for nitrogen-containing heterocycles. researchgate.net
Integration into Multi-Step Synthesis Schemes for Diverse Scaffolds
Multi-step synthesis involves a sequence of chemical reactions to construct a target molecule. The integration of a specific building block into such a sequence is a testament to its synthetic utility. However, no published multi-step synthesis schemes were found that explicitly start from or incorporate This compound to generate diverse molecular scaffolds. The development of automated platforms for multi-step synthesis highlights the potential for various building blocks, but the specific application of this compound is not documented. nih.gov
Contribution to the Synthesis of Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. uzh.chuow.edu.aumdpi.com Pyrrolidin-2-one derivatives are frequently employed as precursors for more complex heterocyclic systems. For instance, related compounds like N-(nitrophenyl)cycloamino acids are noted as important for synthesizing poly-condensed nitrogen-containing heterocycles. researchgate.net Similarly, multi-component reactions are used to create complex tetrahydroquinoline derivatives that include a pyrrolidin-2-one moiety. scielo.org.coresearchgate.net However, the literature does not provide specific examples or methods where This compound itself is used as a starting material for the synthesis of other nitrogen-containing heterocycles.
Use as a Synthon in Natural Product Synthesis
A synthon is a conceptual unit within a retrosynthetic analysis that represents a potential starting material for a target molecule. The pyrrolidine (B122466) ring is a core component of many natural products, making its derivatives attractive synthons. uow.edu.au Nevertheless, a review of the literature on natural product synthesis did not yield any examples where This compound is utilized as a synthon.
Future Perspectives and Emerging Research Directions
Development of More Atom-Economical and Sustainable Synthetic Routes for Pyrrolidinone Derivatives
The chemical industry's shift towards green chemistry has intensified the search for synthetic methods that are not only efficient but also environmentally benign. For pyrrolidinone derivatives, this involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key research trends include:
Bio-based Feedstocks: A highly sustainable approach involves the use of biosourced materials. For instance, levulinic acid, which is derived from biomass, has been used for the direct synthesis of 5-methylpyrrolidone derivatives without the need for catalysts or solvents, achieving an exceptionally low E-factor (a measure of waste produced) of 0.2. rsc.orgresearchgate.net
Green Catalysts and Solvents: One-pot, multi-component reactions (MCRs) are being developed using eco-friendly catalysts and solvents. A notable example is the synthesis of bioactive pyrrolidin-2-one derivatives using β-cyclodextrin, a water-soluble supramolecular catalyst, in a water-ethanol mixture at room temperature. bohrium.com This method avoids the use of toxic metal catalysts and volatile organic solvents. bohrium.com Similarly, the use of ethanol (B145695) as an eco-friendly solvent in citric acid-mediated MCRs for producing 2-pyrrolidinone (B116388) derivatives highlights a move towards greener reaction conditions.
Catalyst-Free and Solvent-Free Reactions: Some modern synthetic routes for N-substituted pyrrole (B145914) derivatives, which are structurally related to pyrrolidinones, can be performed under solvent-free conditions or in aqueous solutions, completely avoiding organic solvents and catalysts. acs.org These reactions are ideal from a sustainability perspective, as they often produce water as the only byproduct. nih.gov
Table 1: Examples of Sustainable Synthetic Routes for Pyrrolidinone Derivatives
| Method | Key Features | Starting Materials | Catalyst/Solvent | Reference |
|---|---|---|---|---|
| Direct Synthesis | High atom economy (E-factor = 0.2), catalyst-free, solvent-free. | Levulinic acid, amines | None | rsc.orgresearchgate.net |
| One-Pot MCR | Eco-benign catalyst, mild conditions, uses aqueous solvent medium. | Aldehydes, amines, acetylinic esters | β-cyclodextrin / Water-ethanol | bohrium.com |
| MCR with Green Additive | Use of eco-friendly solvent and a green additive. | Amines, aldehydes, diethyl acetylenedicarboxylate | Citric acid / Ethanol | |
| Neat or Aqueous Synthesis | Avoids organic solvents and catalysts, mild temperature. | 3-hydroxy-2-pyrones, primary amines | Neat or Water-methanol | acs.org |
Exploration of Novel Reactivity Patterns and Cascade Processes involving 4-(2-Nitrophenyl)pyrrolidin-2-one
Cascade reactions, where multiple chemical bonds are formed in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple precursors. For a molecule like this compound, these processes can be used to construct the core ring system or to elaborate upon it.
Future research is focused on:
Nitro-Mannich/Lactamization Cascades: This strategy is particularly relevant for synthesizing 4-nitro-substituted pyrrolidin-2-ones. The process involves an initial conjugate addition to a nitroalkene, followed by an in-situ nitro-Mannich reaction and a final, spontaneous lactamization to furnish the pyrrolidinone ring. ucl.ac.uk This one-pot reaction can create three contiguous stereocentres with high diastereoselectivity, providing a direct route to compounds structurally similar to this compound. ucl.ac.uk
Metal-Catalyzed Cascades: Dual-catalyst systems, such as a combination of Rh(II) and Pd(0), enable sophisticated cascade reactions. One such process involves a carbenoid N-H insertion followed by an allylation, allowing for the construction of highly functionalized and polysubstituted pyrrolidines. mdpi.com
Novel Ring-Forming Strategies: Beyond traditional methods, novel reactivity patterns are being explored. A photo-promoted ring contraction of readily available pyridines has been shown to produce pyrrolidine (B122466) derivatives, offering a completely new synthetic blueprint. osaka-u.ac.jp The exploration of reactive intermediates, such as azomethine ylides, in cycloaddition reactions continues to be a fruitful area for accessing diverse pyrrolidine structures. nih.gov
Table 2: Examples of Cascade Reactions and Novel Reactivity for Pyrrolidinone Synthesis
| Reaction Type | Description | Key Intermediates/Catalysts | Product Features | Reference |
|---|---|---|---|---|
| Nitro-Mannich/Lactamization | One-pot conjugate addition, nitro-Mannich, and lactamization sequence. | Diorganozinc species, imines | 4-nitro-pyrrolidin-2-ones with three contiguous stereocentres. | ucl.ac.uk |
| Dual Catalysis Cascade | Carbenoid N-H insertion followed by a palladium-catalyzed allylation. | Rh(II) and Pd(0) catalysts | Polysubstituted pyrrolidines. | mdpi.com |
| Redox-Neutral Condensation | Condensation of cyclic amines and aldehydes leading to aromatization. | Azomethine ylides, enamines | Functionalized pyrroles (interception of intermediates can yield functionalized amines). | nih.gov |
| Photochemical Ring Contraction | Photo-promoted reaction of pyridines with silylborane. | Vinylazomethine ylide | Pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. | osaka-u.ac.jp |
Advanced Computational Modeling for Rational Design and Mechanistic Insights
Computational chemistry has become an indispensable tool in modern organic synthesis. For pyrrolidinone chemistry, it provides deep insights into reaction mechanisms, predicts the feasibility of new transformations, and guides the rational design of catalysts and substrates.
Key applications include:
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are routinely used to map out the potential energy surfaces of reactions. This allows researchers to distinguish between different possible pathways (e.g., stepwise vs. concerted mechanisms), identify rate-limiting steps, and understand the roles of catalysts and additives. nih.govrsc.org For instance, computational studies have revealed how carboxylic acids facilitate the formation of pyrroles from pyrrolidine by mediating a series of addition/elimination steps. nih.gov
Understanding Catalyst-Substrate Interactions: In organocatalysis, DFT methods are used to investigate the modes of action of catalysts. These studies can model non-covalent interactions, such as hydrogen bonding and π-π stacking, between the catalyst and substrates, explaining the origin of stereoselectivity in reactions that form chiral pyrrolidine derivatives. researchgate.netnih.gov
Rational Design of Inhibitors: Molecular modeling techniques, including 3D-QSAR (Quantitative Structure-Activity Relationship) methods like CoMSIA, molecular docking, and molecular dynamics (MD) simulations, are employed to design new molecules with specific biological activities. dergipark.org.tr For a scaffold like 4-(nitrophenyl)pyrrolidinone, these methods can predict how structural modifications would affect binding to a biological target, guiding the synthesis of more potent compounds. dergipark.org.tr
Table 3: Applications of Computational Modeling in Pyrrolidinone Chemistry
| Computational Method | Application | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms. | Identification of key intermediates, transition states, and preferred reaction pathways. | nih.govrsc.org |
| DFT | Investigating catalyst modes of action. | Understanding catalyst-substrate interactions (e.g., H-bonding) and the origin of enantioselectivity. | researchgate.netnih.gov |
| Molecular Modeling (CoMSIA, Docking, MD) | Rational design of bioactive molecules. | Identification of key structural features for activity and prediction of binding modes with proteins. | dergipark.org.tr |
| Computer Molecular Modeling | Structural investigation of isomers. | Elucidation of the distinct features of different isomers arising from amide and azomethine units. | researchgate.net |
Strategic Derivatization for Expanding Synthetic Versatility and Library Generation
The core structure of this compound serves as a versatile template for creating large collections, or libraries, of related molecules. Strategic derivatization allows for the systematic modification of the scaffold to explore chemical space and identify compounds with desired properties for applications in drug discovery and materials science.
Approaches to expand synthetic versatility include:
Multi-Component Reactions (MCRs): MCRs are inherently suited for library generation as they introduce diversity in a single step by combining three or more different starting materials.
Asymmetric Cycloadditions: The use of metal-catalyzed asymmetric 1,3-dipolar cycloadditions provides a powerful route to enantiomerically pure pyrrolidines with diverse functionalities and a high degree of 3D shape diversity. nih.gov By varying the aldehyde, amine, and alkene components, large libraries of distinct, homochiral pyrrolidine fragments can be rapidly assembled. nih.gov
Functional Group Interconversion: The existing functional groups on the this compound scaffold—the nitro group, the amide, and the aromatic ring—are all amenable to further chemical transformation. For example, the amide can be converted to a thioamide using Lawesson's reagent or reduced to a pyrrolidine amine with reagents like lithium aluminum hydride (LAH). researchgate.net The nitro group can be reduced to an amine, which can then be further derivatized.
Library Synthesis for Screening: Derivatization strategies can be designed to install "handles" for further modification, such as using click chemistry or thiourea-bond formation to generate libraries of compounds for subsequent biological screening. ucl.ac.uk This approach facilitates the rapid identification of bioactive molecules without the need to isolate and purify every individual compound. ucl.ac.uk
Table 4: Derivatization Strategies for Pyrrolidinone Scaffolds
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Asymmetric [C+NC+CC] Cycloaddition | Generates enantiomerically pure pyrrolidines with high 3D diversity from simple components. | Synthesis of a 48-member fragment library from heteroaromatic aldehydes. | nih.gov |
| Amidation of N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid | A two-step, one-pot amidation using thionyl chloride and various amines. | Synthesis of a library of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. | nih.gov |
| Functional Group Transformation | Chemical modification of the pyrrolidinone core. | Conversion of the amide carbonyl to a thiocarbonyl or reduction to an amine. | researchgate.net |
| Click Chemistry and In Situ Screening | Generation of compound libraries using efficient reactions for rapid biological evaluation. | Synthesis of dimeric pyrrolidine-iminosugars for glycosidase inhibition screening. | ucl.ac.uk |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Pyrrolidinone Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by enabling data-driven approaches to synthesis planning and optimization. These technologies hold immense potential for accelerating the discovery and development of novel pyrrolidinone derivatives.
Future directions in this area involve:
Reaction Optimization: ML algorithms can analyze complex relationships between reaction variables (e.g., catalyst, solvent, temperature) and outcomes (e.g., yield, selectivity). beilstein-journals.org These models can predict optimal reaction conditions with greater speed and accuracy than traditional experimental approaches, reducing the time and resources spent on trial-and-error optimization. researchgate.netmdpi.com
Retrosynthesis and Pathway Discovery: AI-powered tools are being developed for computer-aided synthesis planning (CASP). beilstein-journals.orgnih.gov These programs, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes for target molecules like this compound and its derivatives by working backward from the product to commercially available starting materials. engineering.org.cn
Sustainable Chemistry: AI can contribute to greener synthesis by optimizing reactions to minimize energy consumption and waste. researchgate.net By predicting the most efficient catalysts and conditions, AI tools can help chemists design processes that align with the principles of green chemistry. researchgate.net
Autonomous Synthesis: The integration of AI with robotic platforms is leading to the creation of "self-driving" laboratories. These automated systems can perform experiments, analyze the results in real-time, and use ML algorithms to decide on the next set of experiments to run, enabling rapid and autonomous optimization of chemical reactions. beilstein-journals.org
Table 5: Role of AI and Machine Learning in Pyrrolidinone Synthesis
| AI/ML Application | Function | Potential Impact on Pyrrolidinone Synthesis | Reference |
|---|---|---|---|
| Reaction Optimization | Predicts optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and selectivity. | Faster development of efficient syntheses; reduced experimental effort and material waste. | beilstein-journals.orgresearchgate.net |
| Retrosynthesis Prediction | Proposes viable multi-step synthetic pathways to a target molecule. | Accelerates the design of synthetic routes for novel and complex pyrrolidinone derivatives. | nih.govengineering.org.cn |
| Forward Reaction Prediction | Predicts the likely product(s) of a given set of reactants and conditions. | Validates proposed synthetic steps and helps avoid failed reactions. | nih.gov |
| Integration with Automation | Controls robotic platforms for high-throughput experimentation and autonomous optimization. | Enables rapid, round-the-clock discovery and optimization of new reactions and molecules. | beilstein-journals.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2-Nitrophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, a modified Mannich reaction or nucleophilic substitution can introduce the 2-nitrophenyl group to the pyrrolidin-2-one core. Key steps include:
- Condensation : Reacting pyrrolidin-2-one with 2-nitrobenzaldehyde under acidic or basic conditions .
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical for isolating the product, as impurities from nitro-group side reactions can persist .
- Yield Optimization : Refluxing in toluene or DMF at 80–100°C for 12–24 hours improves yields (reported 45–65%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidin-2-one ring and nitrophenyl substitution patterns. For example, the carbonyl (C=O) resonance appears at ~175–180 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₀N₂O₃: 206.21 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How does the position of the nitro group (2- vs. 4-nitrophenyl) affect the compound’s biological activity and electronic properties?
- Methodological Answer :
- Electronic Effects : The nitro group’s meta position (2-nitrophenyl) creates steric hindrance and alters electron density distribution compared to para-substituted analogs. DFT calculations show reduced planarity in the 2-nitrophenyl derivative, impacting π-π stacking with biological targets .
- Biological Implications : In antimicrobial assays, 2-nitrophenyl derivatives exhibit lower activity than 4-nitrophenyl analogs due to reduced membrane permeability, as shown in comparative MIC studies .
Q. What strategies resolve contradictions in reported pharmacological data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains can alter IC₅₀/MIC values. Standardizing protocols (e.g., CLSI guidelines) minimizes this .
- Purity Issues : HPLC purity thresholds (>98%) are essential; impurities from nitro-group reduction (e.g., amine byproducts) can skew results .
- Structural Confirmation : Single-crystal X-ray diffraction (using SHELX software ) ensures correct stereochemistry, as misassigned structures may lead to invalid SAR conclusions .
Q. How can X-ray crystallography and computational modeling elucidate the solid-state behavior of this compound?
- Methodological Answer :
- Crystallography : SHELXL refinement of X-ray data reveals intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro groups and pyrrolidinone carbonyls) that stabilize crystal packing .
- Computational Modeling : Molecular dynamics simulations (Amber/CHARMM) predict solubility and aggregation tendencies, correlating with experimental DSC/TGA data on melting points (~180–190°C) .
Q. What are the challenges in designing SAR studies for this compound derivatives targeting enzyme inhibition?
- Methodological Answer : Key considerations include:
- Substituent Compatibility : Introducing bulky groups at the pyrrolidinone nitrogen reduces conformational flexibility, as shown in docking studies with cytochrome P450 enzymes .
- Nitro Group Reduction : In vivo studies must account for nitro-to-amine metabolic conversion, which can generate false positives in inhibitor screens. LC-MS/MS monitoring of metabolites is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
